4-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}phenyl thiocyanate
Description
N-[4-(CYANOSULFANYL)PHENYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a cyanosulfanyl group attached to a phenyl ring, which is further connected to an isothiochromene carboxamide structure. The unique arrangement of these functional groups imparts distinct chemical properties to the compound.
Properties
Molecular Formula |
C17H10N2O2S2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[4-[(1-oxoisothiochromene-3-carbonyl)amino]phenyl] thiocyanate |
InChI |
InChI=1S/C17H10N2O2S2/c18-10-22-13-7-5-12(6-8-13)19-16(20)15-9-11-3-1-2-4-14(11)17(21)23-15/h1-9H,(H,19,20) |
InChI Key |
JJPLVMNLRIVOOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NC3=CC=C(C=C3)SC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(CYANOSULFANYL)PHENYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE typically involves the following steps:
Formation of the Isothiochromene Core: The isothiochromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide or a related compound.
Introduction of the Cyanosulfanyl Group: The cyanosulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable cyano-containing reagent reacts with a sulfanyl precursor.
Coupling with the Phenyl Ring: The phenyl ring can be coupled to the isothiochromene core through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:
Selection of Catalysts: Using efficient catalysts to facilitate the coupling reactions.
Reaction Optimization: Adjusting temperature, pressure, and solvent conditions to maximize the reaction efficiency.
Purification Techniques: Employing chromatographic methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(CYANOSULFANYL)PHENYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines or other reduced derivatives.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
N-[4-(CYANOSULFANYL)PHENYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(CYANOSULFANYL)PHENYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as those involving reactive oxygen species (ROS) or nitric oxide (NO) production.
Comparison with Similar Compounds
Similar Compounds
N-[4-(AMINOSULFONYL)PHENYL]-2-MERCAPTOBENZAMIDE: Shares a similar phenyl and sulfonyl structure but differs in the functional groups attached.
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Another compound with a phenylsulfonamido group, used as an NLRP3 inflammasome inhibitor.
Uniqueness
N-[4-(CYANOSULFANYL)PHENYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE is unique due to its combination of a cyanosulfanyl group and an isothiochromene core, which imparts distinct chemical reactivity and potential biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
